molecular formula C21H19FN2O2 B2727616 2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1902980-00-0

2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2727616
CAS No.: 1902980-00-0
M. Wt: 350.393
InChI Key: IIONGCXGNNHVAB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Quinolin-8-yloxy Intermediate Synthesis: The quinolin-8-yloxy group is synthesized separately, often through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the quinolin-8-yloxy intermediate using a pyrrolidin-1-yl ethanone linker under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolin-8-yloxy moiety may play a crucial role in binding to these targets, while the fluorophenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Methylphenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone: Contains a methyl group instead of fluorine.

    2-(4-Bromophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone: Features a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c22-17-8-6-15(7-9-17)13-20(25)24-12-10-18(14-24)26-19-5-1-3-16-4-2-11-23-21(16)19/h1-9,11,18H,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIONGCXGNNHVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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